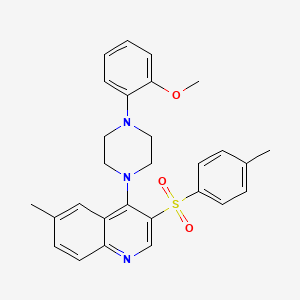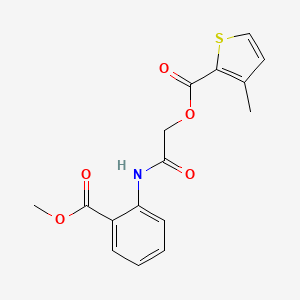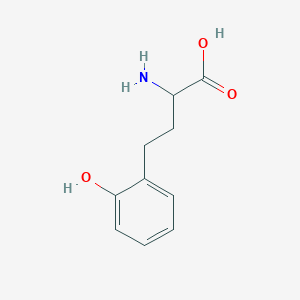
2-Amino-4-(2-hydroxyphenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(2-hydroxyphenyl)butanoic acid, also known as 2-hydroxy-dl-homophenylalanine, is a chemical compound with the molecular formula C10H13NO3 . It has a molecular weight of 195.21500 . The compound is predicted to have a density of 1.281±0.06 g/cm3 .
Molecular Structure Analysis
The molecular structure of this compound consists of an amino group (-NH2), a carboxylic acid group (-COOH), and a phenyl group (C6H5) attached to a butanoic acid backbone . The exact structure can be found in the referenced link .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.281±0.06 g/cm3 . It has a predicted boiling point of 382.2±37.0 °C and a melting point of 287-288 °C . The compound has a molecular weight of 195.21500 and a molecular formula of C10H13NO3 .Wirkmechanismus
Target of Action
It is noted that the compound is an important moiety of butirosin, an aminoglycoside antibiotic . Aminoglycosides typically target the bacterial ribosome, interfering with protein synthesis.
Result of Action
As a component of butirosin, it may contribute to the antibiotic’s bactericidal effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4-(2-hydroxyphenyl)butanoic acid . These factors could include pH, temperature, and the presence of other compounds or enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
HVA is a useful tool for laboratory experiments due to its stability, low cost, and ease of preparation. It is also relatively non-toxic, making it safe for use in laboratory experiments. However, it is important to note that HVA is not very soluble in water, so it is important to use an appropriate solvent for its preparation.
Zukünftige Richtungen
There are a number of future directions for research involving HVA. These include further studies into the mechanism of action of HVA, its neuroprotective effects, and its effects on the release of dopamine and other neurotransmitters. Additionally, further research is needed to explore the potential therapeutic applications of HVA in the treatment of neuropsychiatric disorders. Finally, further research is needed to investigate the potential of HVA as a biomarker for the early detection of neuropsychiatric disorders.
Synthesemethoden
HVA can be synthesized by various methods, including the reaction of 2-Amino-4-(2-hydroxyphenyl)butanoic acid acid with 2-amino-4-hydroxyphenylbutanoic acid in the presence of anhydrous sodium acetate and a catalytic amount of p-toluenesulfonic acid. Another method is the reaction of this compound acid with 4-hydroxy-2-aminobutanoic acid in the presence of anhydrous sodium acetate, p-toluenesulfonic acid, and a catalytic amount of hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
HVA has been used in many scientific research applications, including the diagnosis of Parkinson's disease, schizophrenia, depression, and other neuropsychiatric disorders. It has also been used to study the effects of drugs on the catecholamine system and to monitor the levels of catecholamines in the brain. Furthermore, it has been used to study the effects of exercise and stress on the catecholamine system.
Eigenschaften
IUPAC Name |
2-amino-4-(2-hydroxyphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-8(10(13)14)6-5-7-3-1-2-4-9(7)12/h1-4,8,12H,5-6,11H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMODNFPWYQQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2940885.png)
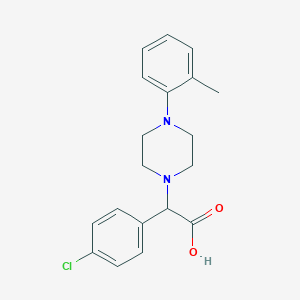
![2-([1,1'-biphenyl]-4-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2940887.png)
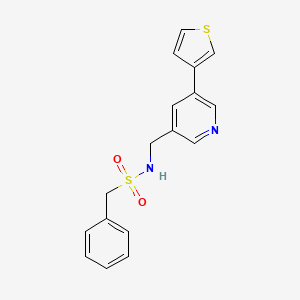

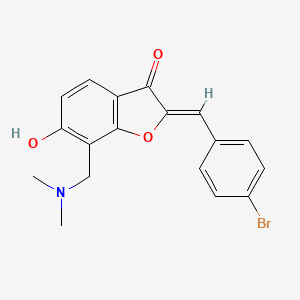

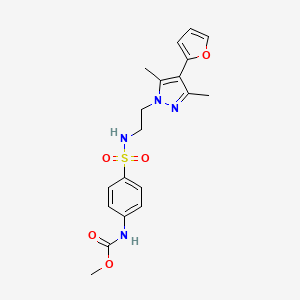
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2940901.png)


![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940905.png)
